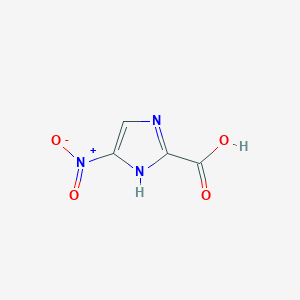
4-Cyano-4-phenylpiperidine hydrochloride
Overview
Description
4-Cyano-4-phenylpiperidine hydrochloride is a chemical compound with the empirical formula C12H14N2 · HCl . It is a heterocyclic building block used in the synthesis of various chemical compounds . The compound is a white to off-white crystalline powder .
Synthesis Analysis
The synthesis of 4-Cyano-4-phenylpiperidine hydrochloride involves a multi-step reaction . The process includes the use of sodium hydride in dimethyl sulfoxide at temperatures between 18 and 50 °C, followed by the addition of hydrogen chloride in acetonitrile at 0 °C .
Molecular Structure Analysis
The molecular weight of 4-Cyano-4-phenylpiperidine hydrochloride is 222.71 . The SMILES string representation of the molecule is Cl.N#CC1 (CCNCC1)c2ccccc2 . The InChI key for the compound is CQPHZBOPSZGTJM-UHFFFAOYSA-N .
Chemical Reactions Analysis
4-Cyano-4-phenylpiperidine hydrochloride is a reactant for the synthesis of various compounds. It is used in the synthesis of CCR5 antagonists derived at the N-terminal of the piperidine ring, substituted piperidines as ligands of chemokine receptor 5, and inhibitors of HIV-1 .
Physical And Chemical Properties Analysis
4-Cyano-4-phenylpiperidine hydrochloride is a solid substance . It has a melting point of 208-210 °C .
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Piperidines: 2-(2-Cyano-2-phenylethyl)aziridines were converted into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, leading to the synthesis of various piperidine derivatives (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
- Preparation of Aminonitriles: Anodic cyanation of methanolic solutions of 2-alkyl-N-phenylpiperidines resulted in the formation of 2-cyano-6-alkyl-N-phenylpiperidines with high regioselectivity (Malassene, Vanquelef, Toupet, Hurvois, & Moinet, 2003).
- Nitrile Translocation: Non-activated 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines were used for the stereoselective synthesis of cis-2-cyanomethyl-4-phenylpiperidines via a microwave-assisted ring expansion and radical-induced nitrile translocation (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2012).
Photoluminescence and Material Science
- Photoluminescent Polyurethanes: Cyano-substituted oligo(p-phenylene vinylene) molecules demonstrated different photoluminescence spectra upon self-assembly, influencing the development of self-assessing elastomers with built-in deformation sensors (Crenshaw & Weder, 2006).
- Detection of Metal Cations: A simple probe containing 4-cyano-phenyl group showed fluorescence enhancement upon exposure to chromium(III), indicating its potential for practical application in biological systems (Xu, Yang, Shao, Zhou, Zhu, & Xie, 2014).
Catalysis and Chemical Reactions
- Hydrogenation Process: A continuous-flow hydrogenation reaction of 4-phenylpyridine to 4-phenylpiperidine demonstrated high selectivity and efficiency, integrating selective water-organic solvent biphasic extraction with CO2 as a molecular switch (Barwinski, Migowski, Gallou, Franciò, & Leitner, 2017).
- Synthesis of Cyanopyridines: Ortholithiation of 4-cyanopyridine using tetramethylpiperidide and trapping the lithio intermediate provided an efficient access to ortho-substituted-4-cyanopyridines (Cailly, Fabis, Lemaître, Bouillon, & Rault, 2005).
Safety And Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust, using the compound only in well-ventilated areas, and wearing protective clothing, gloves, and eye/face protection .
Future Directions
properties
IUPAC Name |
4-phenylpiperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5,14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPHZBOPSZGTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199303 | |
| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-phenylpiperidine hydrochloride | |
CAS RN |
51304-58-6 | |
| Record name | 4-Piperidinecarbonitrile, 4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51304-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051304586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51304-58-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 51304-58-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidine-4-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyano-4-phenylpiperidine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4Y6EK6T5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)



![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)






